Cas no 590-74-9 (4,4-Difluoropentan-1-amine)

4,4-Difluoropentan-1-amine is a fluorinated primary amine with the molecular formula C5H11F2N. Its structure features two fluorine atoms at the 4-position of the pentane backbone, imparting unique electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to the influence of fluorine on bioavailability, metabolic stability, and binding affinity. The amine functionality allows for further derivatization, making it a versatile intermediate in organic synthesis. Its stability and reactivity profile make it suitable for applications in medicinal chemistry, particularly in the development of fluorinated analogs of bioactive molecules. The compound is typically handled under inert conditions to preserve its integrity.
4,4-Difluoropentan-1-amine structure
4,4-Difluoropentan-1-amine structure
Product name:4,4-Difluoropentan-1-amine
CAS No:590-74-9
MF:C5H11F2N
Molecular Weight:123.14434838295
CID:5732983
PubChem ID:55290975

4,4-Difluoropentan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-226349
    • 590-74-9
    • AKOS006364820
    • HYNONZQLNWUFIJ-UHFFFAOYSA-N
    • DTXSID101311570
    • 4,4-difluoropentan-1-amine
    • F1913-0547
    • 4,4-Difluoro-1-pentanamine
    • 1-Pentanamine, 4,4-difluoro-
    • 4,4-Difluoropentan-1-amine
    • インチ: 1S/C5H11F2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3
    • InChIKey: HYNONZQLNWUFIJ-UHFFFAOYSA-N
    • SMILES: FC(C)(CCCN)F

計算された属性

  • 精确分子量: 123.08595568g/mol
  • 同位素质量: 123.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 63.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 1

じっけんとくせい

  • 密度みつど: 0.979±0.06 g/cm3(Predicted)
  • Boiling Point: 125-130 °C
  • 酸度系数(pKa): 10.08±0.10(Predicted)

4,4-Difluoropentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-226349-0.25g
4,4-difluoropentan-1-amine
590-74-9 95.0%
0.25g
$906.0 2025-03-21
Enamine
EN300-226349-10.0g
4,4-difluoropentan-1-amine
590-74-9 95.0%
10.0g
$4236.0 2025-03-21
Enamine
EN300-226349-0.5g
4,4-difluoropentan-1-amine
590-74-9 95.0%
0.5g
$946.0 2025-03-21
TRC
D257371-25mg
4,4-Difluoropentan-1-amine
590-74-9
25mg
$184.00 2023-05-18
TRC
D257371-1g
4,4-Difluoropentan-1-amine
590-74-9
1g
1650.00 2021-08-14
TRC
D257371-100mg
4,4-Difluoropentan-1-amine
590-74-9
100mg
$638.00 2023-05-18
Enamine
EN300-226349-10g
4,4-difluoropentan-1-amine
590-74-9
10g
$4729.0 2023-09-15
Enamine
EN300-226349-5g
4,4-difluoropentan-1-amine
590-74-9
5g
$3189.0 2023-09-15
Enamine
EN300-226349-0.05g
4,4-difluoropentan-1-amine
590-74-9 95.0%
0.05g
$827.0 2025-03-21
Enamine
EN300-226349-0.1g
4,4-difluoropentan-1-amine
590-74-9 95.0%
0.1g
$867.0 2025-03-21

4,4-Difluoropentan-1-amine 関連文献

4,4-Difluoropentan-1-amineに関する追加情報

Introduction to 4,4-Difluoropentan-1-amine (CAS No. 590-74-9)

4,4-Difluoropentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 590-74-9, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound, characterized by its bifluorinated pentane backbone and an amine functional group at the terminal carbon, exhibits unique chemical properties that make it a valuable intermediate in the development of advanced materials and bioactive molecules.

The structural motif of 4,4-Difluoropentan-1-amine incorporates two fluorine atoms at the quaternary carbon position, which imparts distinct electronic and steric effects to the molecule. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules. The presence of these substituents can significantly influence the pharmacokinetic profile of compounds derived from this intermediate, making it a strategic choice for medicinal chemists seeking to optimize drug-like properties.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 4,4-Difluoropentan-1-amine, facilitating its incorporation into complex molecular architectures. The compound’s amine functionality serves as a versatile handle for further derivatization, allowing chemists to construct a wide array of pharmacologically relevant scaffolds. For instance, its reactivity with carboxylic acids or acid chlorides facilitates the formation of amides, a common motif in many therapeutic agents.

In the realm of pharmaceutical research, 4,4-Difluoropentan-1-amine has been explored as a precursor in the synthesis of novel bioactive compounds. Studies have demonstrated its utility in generating fluorinated peptides and peptidomimetics, which exhibit enhanced resistance to enzymatic degradation and improved cell membrane permeability. These attributes are particularly valuable in the development of peptide-based drugs that require prolonged circulation or targeted delivery.

The influence of fluorine substitution on biological activity has been extensively studied. For example, fluorinated amines are frequently found in antiviral and anticancer agents due to their ability to enhance binding interactions with biological targets. The electron-withdrawing nature of fluorine atoms can strengthen hydrogen bonding networks, while their steric bulk can prevent unwanted side reactions. Such characteristics make 4,4-Difluoropentan-1-amine a promising building block for designing next-generation therapeutics.

Moreover, the compound’s compatibility with modern catalytic systems has opened new avenues for asymmetric synthesis. Transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation processes, can be leveraged to introduce additional functional groups or modify existing ones with high enantioselectivity. This capability is crucial for producing enantiomerically pure compounds, which are often required for clinical applications due to their distinct pharmacological profiles.

The role of 4,4-Difluoropentan-1-amine extends beyond pharmaceuticals into materials science. Its incorporation into polymers and coatings can impart unique properties such as thermal stability and chemical resistance. Fluorinated amines are known to enhance surface energy and wettability, making them useful in applications ranging from adhesives to specialty coatings that require low surface tension or hydrophobicity.

Recent research has also highlighted the potential of 4,4-Difluoropentan-1-amine in green chemistry initiatives. The development of sustainable synthetic routes for this intermediate aligns with global efforts to minimize environmental impact while maintaining high yields and purity standards. Innovations in flow chemistry and biocatalysis have shown promise in reducing waste generation and energy consumption during production processes.

The versatility of 4,4-Difluoropentan-1-amine as an intermediate underscores its importance in modern chemical synthesis. Its ability to serve as a precursor for diverse classes of compounds underscores its value as a commercial product in both academic and industrial settings. As research continues to uncover new applications for fluorinated derivatives, the demand for high-quality sources like CAS No. 590-74-9 is expected to grow.

In conclusion,4,4-Difluoropentan-1-amine represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features and reactivity profile position it as an indispensable tool for chemists striving to innovate in pharmaceuticals, materials science, and beyond. As methodologies for its production and application evolve,this compound will undoubtedly remain at the forefront of scientific discovery.

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